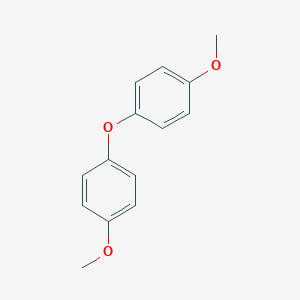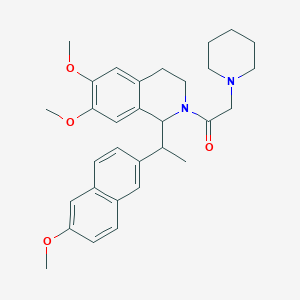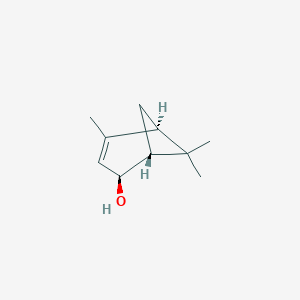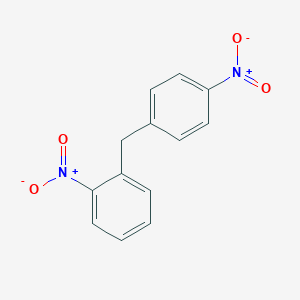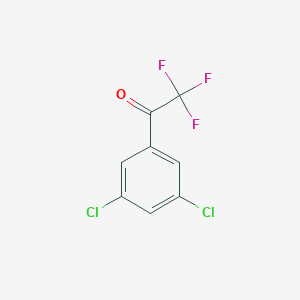
1-(3,5-dichlorophényl)-2,2,2-trifluoroéthanone
Vue d'ensemble
Description
3',5'-Dichloro-2,2,2-trifluoroacetophenone, also known as 3',5'-Dichloro-2,2,2-trifluoroacetophenone, is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3',5'-Dichloro-2,2,2-trifluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3',5'-Dichloro-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antileishmanienne
La leishmaniose, causée par les parasites Leishmania transmis par les piqûres de phlébotomes, touche des millions de personnes dans le monde. Les chercheurs ont exploré le potentiel antileishmanien des dérivés du pyrazole, y compris le 1-(3,5-dichlorophényl)-2,2,2-trifluoroéthanone. Dans une étude, le composé 13 a démontré une activité antipromastigote supérieure contre les isolats cliniques de Leishmania aethiopica, surpassant les médicaments standard comme la miltéfosine et l'amphotéricine B désoxycholate . Cela suggère son potentiel en tant que pharmacophore pour le développement d'agents antileishmanien sûrs et efficaces.
Propriétés antimalariennes
Le paludisme, causé par les souches de Plasmodium transmises par les moustiques, reste un problème de santé mondial. La même étude a révélé que les composés 14 et 15 présentaient des effets d'inhibition significatifs contre Plasmodium berghei, avec une suppression de 70,2 % et 90,4 %, respectivement . Ces résultats mettent en évidence la promesse du This compound comme candidat pour le développement de médicaments antimalariens.
Recherche sur la tuberculose
Bien que non directement lié au composé, il est intéressant de noter que des dérivés similaires ont été étudiés pour leurs effets sur l'énergétique de Mycobacterium tuberculosis . Une exploration plus approfondie du potentiel de ce composé dans le traitement de la tuberculose pourrait être précieuse.
Applications agrochimiques
Les composés substitués par des trifluorométhyles trouvent souvent des applications dans les agrochimiques. Bien que des études spécifiques sur ce composé soient rares, ses motifs structuraux peuvent inspirer le développement de nouveaux pesticides ou herbicides.
En résumé, le This compound est prometteur dans divers domaines, du traitement des maladies tropicales à la science des matériaux. Les chercheurs continuent d'explorer son potentiel, et ses propriétés uniques en font un sujet intéressant pour des recherches plus approfondies. 🌟
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins such asCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their interaction with the compound could potentially influence cell proliferation and growth.
Pharmacokinetics
Similar compounds have been found to exhibit varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially influencing their bioavailability and overall effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDSQRPDUCSOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374230 | |
| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130336-16-2 | |
| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130336-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Dichloro-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the process described in the research paper regarding 3',5'-Dichloro-2,2,2-trifluoroacetophenone?
A1: The research paper [] outlines a novel process for synthesizing 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, also known as 3',5'-Dichloro-2,2,2-trifluoroacetophenone. This method focuses on a multi-step reaction involving the chlorination and subsequent reaction with trichloroacetic acid in the presence of sulfuric acid. The significance lies in the potential for a more efficient and scalable production of this compound, which could be valuable for various research applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


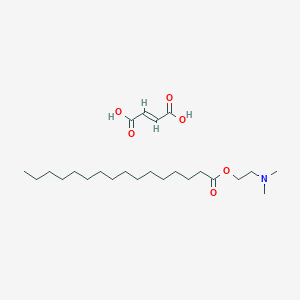
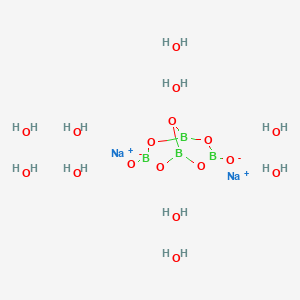
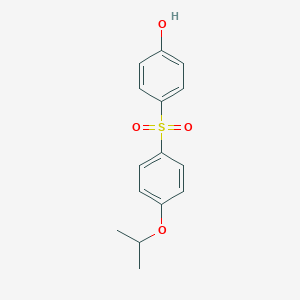
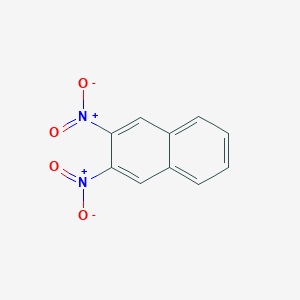
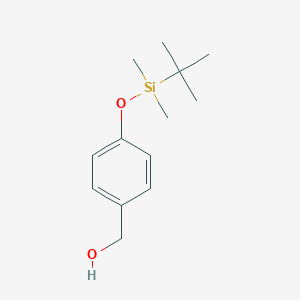
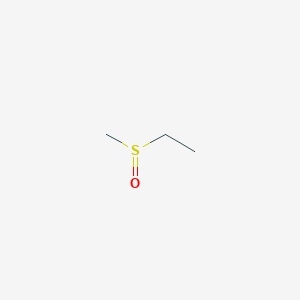
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

